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molecular formula C7H11N3O2 B8517517 3-Amino-N-(5-methyl-isoxazol-3-yl)-propionamide

3-Amino-N-(5-methyl-isoxazol-3-yl)-propionamide

Cat. No. B8517517
M. Wt: 169.18 g/mol
InChI Key: HVDXKQKGTXTWQX-UHFFFAOYSA-N
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Patent
US08053574B2

Procedure details

A solution of DMAP (9.77 g, 0.08 mol), TEA (55.23 ml, 0.396 mol) and DCI (49.01 ml, 0.317 mol) in DCM (250 ml) is treated with 5-methyl-isoxazole-3-ylamine (28.8 g, 0.290 mol) and Boc-Beta-Ala-OH (50 g, 0.264 mol). The reaction mixture is stirred at room temperature for 18 hours and then diluted with DCM (1750 ml). The mixture is washed with 10% citric acid (2×500 ml), saturated sodium hydrogen carbonate solution (2×500 ml) and brine (600 ml). The organic portion is dried (MgSO4), concentrated in vacuo and the crude residue is stirred with iso-hexanes (750 ml) for 1 hour. The resulting solid is dissolved in dioxane (400 ml) and treated with 4M HCl in dioxane (350 ml). After 1 hour the precipitate is filtered and washed with dioxane (100 ml) to afford the title compound as the hydrochloride salt [MH+169.84].
[Compound]
Name
TEA
Quantity
55.23 mL
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
9.77 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([NH2:7])[CH:3]=1.[NH:8](C(OC(C)(C)C)=O)[CH2:9][CH2:10][C:11](O)=[O:12]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[NH2:8][CH2:9][CH2:10][C:11]([NH:7][C:4]1[CH:3]=[C:2]([CH3:1])[O:6][N:5]=1)=[O:12]

Inputs

Step One
Name
TEA
Quantity
55.23 mL
Type
reactant
Smiles
Name
Quantity
28.8 g
Type
reactant
Smiles
CC1=CC(=NO1)N
Name
Quantity
50 g
Type
reactant
Smiles
N(CCC(=O)O)C(=O)OC(C)(C)C
Name
Quantity
9.77 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1750 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture is washed with 10% citric acid (2×500 ml), saturated sodium hydrogen carbonate solution (2×500 ml) and brine (600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
the crude residue is stirred with iso-hexanes (750 ml) for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid is dissolved in dioxane (400 ml)
ADDITION
Type
ADDITION
Details
treated with 4M HCl in dioxane (350 ml)
FILTRATION
Type
FILTRATION
Details
After 1 hour the precipitate is filtered
Duration
1 h
WASH
Type
WASH
Details
washed with dioxane (100 ml)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCCC(=O)NC1=NOC(=C1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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